2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The unique structure of this compound makes it an attractive candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and an isocyanide. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multi-component reaction that efficiently produces imidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of a solvent such as methanol or tert-butanol, and a catalyst like pTsCl/DABCO .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds .
Scientific Research Applications
2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative drug used for the treatment of insomnia.
Alpidem: A neurotropic drug with anxiolytic properties.
Olprinone: A cardiotonic agent used in the treatment of heart failure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
InChI Key |
TUVGLMPWKNLALY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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